Product packaging for 2-Bromo-7-(4-fluorophenyl)benzo[d]thiazole(Cat. No.:CAS No. 882055-21-2)

2-Bromo-7-(4-fluorophenyl)benzo[d]thiazole

Cat. No.: B3292875
CAS No.: 882055-21-2
M. Wt: 308.17 g/mol
InChI Key: WIDXLMGYDWGLIG-UHFFFAOYSA-N
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Description

2-Bromo-7-(4-fluorophenyl)benzo[d]thiazole (CAS 882055-21-2) is a versatile benzothiazole-based chemical building block with significant potential in medicinal chemistry research. This compound, with the molecular formula C 13 H 7 BrFNS and a molecular weight of 308.17 g/mol, is of high interest for constructing novel heterocyclic scaffolds aimed at addressing drug-resistant infections . Its primary research value lies in its role as a key synthetic intermediate for the development of broad-spectrum antimicrobial and antitubercular agents. The structure incorporates both a benzothiazole moiety and a bromine substituent, which facilitates further functionalization via cross-coupling reactions and other synthetic transformations. Recent studies highlight that benzothiazole-thiazole hybrids demonstrate potent in vitro activity against a diverse panel of pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus ), Gram-negative bacteria (e.g., E. coli ), and the slow-growing mycobacterium Mycobacterium tuberculosis (H37Rv strain) with minimum inhibitory concentrations (MICs) reported in the low µg/mL range . Furthermore, related 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-sulfonamide derivatives have shown exceptional antitubercular activity, with some analogs exhibiting MIC values as low as 1.6 µg/mL, comparable to standard first-line drugs . Structure-Activity Relationship (SAR) analyses indicate that electron-withdrawing groups, such as halogens (fluorine, bromine) on the phenyl ring, are critical for enhancing biological activity and binding affinity to target enzymes like DprE1, a key enzyme in mycobacterial cell wall biosynthesis . This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the Safety Data Sheet for detailed hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H7BrFNS B3292875 2-Bromo-7-(4-fluorophenyl)benzo[d]thiazole CAS No. 882055-21-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-7-(4-fluorophenyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrFNS/c14-13-16-11-3-1-2-10(12(11)17-13)8-4-6-9(15)7-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDXLMGYDWGLIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=C(S2)Br)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrFNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathway Elucidation for 2 Bromo 7 4 Fluorophenyl Benzo D Thiazole

Retrosynthetic Analysis and Key Precursor Identification

A retrosynthetic analysis of 2-Bromo-7-(4-fluorophenyl)benzo[d]thiazole reveals several strategic disconnections to identify key precursors. The primary disconnection breaks the C-C bond between the benzothiazole (B30560) core and the 4-fluorophenyl ring, suggesting a cross-coupling reaction as a final step. This points to two key precursors: a 2-bromo-7-halobenzo[d]thiazole and a (4-fluorophenyl)boronic acid or a similar organometallic reagent.

Further disconnection of the 2-bromo-7-halobenzo[d]thiazole involves the cleavage of the thiazole (B1198619) ring. This suggests a condensation reaction between a 2-amino-3-halothiophenol derivative and a suitable one-carbon electrophile, followed by bromination at the C2 position. Consequently, the essential precursors are identified as a substituted 2-aminothiophenol (B119425) and a source for the thiazole carbon.

Development of Novel Synthetic Routes

The synthesis of this compound can be approached through several innovative routes, each with its own set of advantages and challenges.

Multi-Step Cyclization Strategies for the Benzo[d]thiazole Core

The construction of the benzothiazole core is a critical phase in the synthesis. Conventional methods often involve the condensation of 2-aminothiophenols with various reagents like carboxylic acids, aldehydes, or acid chlorides. researchgate.net More recent approaches have utilized microwave irradiation to facilitate solvent-free cyclization, leading to higher yields and cleaner reactions. nih.gov For instance, the reaction of a 2-aminothiophenol with an appropriate benzaldehyde (B42025) derivative under microwave conditions can efficiently yield the 2-arylbenzothiazole core. nih.gov

Another innovative approach involves a one-pot multistep cyclization. For example, a methanesulfonyl chloride-initiated cyclization of a dithiourea derivative can lead to the formation of a fused benzimidazole-1,2,4-thiadiazole, showcasing the potential for complex heterocyclic synthesis in a single step. beilstein-journals.org While not directly applied to the target molecule, this methodology highlights the possibility of designing novel cyclization cascades for the benzothiazole system.

Regioselective Bromination Techniques at the C2 Position

The introduction of a bromine atom specifically at the C2 position of the benzothiazole ring is a crucial step. While direct bromination of the benzothiazole ring can occur, achieving high regioselectivity can be challenging. An alternative and often more controlled method involves the use of N-bromosuccinimide (NBS). utm.my The reaction conditions, such as the solvent and temperature, can be optimized to favor bromination at the desired C2 position. For instance, the sequential bromination of a 2-methylthiazole (B1294427) derivative at the 5-position and then at the benzylic position has been demonstrated using NBS under different conditions. nih.gov

A powerful technique for achieving regioselectivity is lithiation followed by quenching with an electrophilic bromine source. Deprotonation at the C2 position of the benzothiazole ring with a strong base like n-butyllithium, followed by treatment with a bromine source such as 1,2-dibromoethane (B42909) or carbon tetrabromide, can selectively introduce the bromine atom. researchgate.net

Ortho-Directed Lithiation and Subsequent Fluorophenyl Introduction

The introduction of the 4-fluorophenyl group at the C7 position of the benzothiazole ring can be strategically achieved through directed ortho-metalation (DoM). wikipedia.orgorganic-chemistry.org This powerful technique utilizes a directing metalation group (DMG) to guide the deprotonation of an aromatic ring to the position ortho to the DMG. wikipedia.orgnih.govuwindsor.ca In the context of our target molecule, a suitable DMG at the C7 position of a benzothiazole precursor would facilitate lithiation at this specific site.

While direct application to the benzothiazole system for C7 functionalization is not extensively documented in the provided results, the principles of DoM are well-established. For example, lithiation of 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane occurs regioselectively at the position flanked by the two chloro atoms, demonstrating the influence of directing groups. arkat-usa.org By strategically placing a suitable DMG, such as an amide or a methoxy (B1213986) group, on the benzene (B151609) ring of the benzothiazole precursor, one could direct lithiation to the C7 position. Subsequent reaction of the resulting aryllithium species with a suitable electrophilic fluorine source or a fluorinated building block would introduce the 4-fluorophenyl group.

Cross-Coupling Methodologies for Aryl Linkage (e.g., Suzuki-Miyaura Coupling, Stille Coupling)

The final and often most efficient method for creating the C-C bond between the benzothiazole core and the 4-fluorophenyl ring is through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is a versatile and widely used method for forming C-C bonds. libretexts.org It typically involves the reaction of an aryl halide (in this case, a 7-halo-2-bromobenzo[d]thiazole) with an arylboronic acid (4-fluorophenylboronic acid) in the presence of a palladium catalyst and a base. libretexts.orgnih.govmdpi.com The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields. mdpi.com For example, the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids has been successfully demonstrated using Pd(PPh3)4 as the catalyst. mdpi.com The synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide also utilizes a Suzuki reaction to introduce the 4-fluorophenyl group. mdpi.com

Stille Coupling: The Stille coupling provides an alternative to the Suzuki-Miyaura reaction, employing an organotin reagent instead of a boronic acid. researchgate.net This reaction involves the coupling of an organic halide with an organostannane, catalyzed by a palladium complex. nih.gov For instance, the Stille cross-coupling of 2,4,5-tribromothiazole (B1600981) with 2-(tri(n-butyl)stannyl)thiophene has been used to synthesize 2,4,5-tris(thiophen-2-yl)thiazole. researchgate.net Similarly, a 7-halo-2-bromobenzo[d]thiazole could be coupled with (4-fluorophenyl)tributylstannane to form the desired product. The choice of catalyst and reaction conditions is critical for the success of the Stille reaction. researchgate.net

Data Tables

Table 1: Key Precursors for the Synthesis of this compound

Precursor NameChemical StructureRole in Synthesis
2-Amino-3-halothiophenolVaries based on halogenBenzothiazole core formation
(4-fluorophenyl)boronic acidC₆H₆BFO₂Suzuki-Miyaura coupling
(4-fluorophenyl)tributylstannaneC₁₈H₃₁FSnStille coupling
7-Halo-2-bromobenzo[d]thiazoleVaries based on halogenCross-coupling partner

Table 2: Comparison of Cross-Coupling Methodologies

Coupling ReactionOrganometallic ReagentKey AdvantagesPotential Considerations
Suzuki-MiyauraBoronic acids/estersMild reaction conditions, commercially available reagents, low toxicity of byproducts. libretexts.orgBase sensitivity of some substrates. libretexts.org
StilleOrganostannanesHigh functional group tolerance.Toxicity and cost of organotin reagents. researchgate.netlibretexts.org
Copper-Mediated Coupling Strategies

The synthesis of 2-bromo-7-arylbenzo[d]thiazoles, including the target compound this compound, can be effectively achieved through copper-mediated coupling reactions. These strategies often involve the intramolecular C-S or C-N bond formation, which is a critical step in the formation of the benzothiazole ring. A plausible approach involves the reaction of a suitably substituted 2-haloaniline with a thiourea (B124793) derivative, catalyzed by a copper(I) salt. For instance, the synthesis can be conceptualized starting from a 2,3-dihalo-nitrobenzene, which undergoes nucleophilic aromatic substitution with a fluorine source, followed by reduction of the nitro group to an amine, subsequent reaction with a thiocarbonyl source, and finally, a copper-catalyzed intramolecular cyclization.

A more direct one-pot strategy involves the copper-catalyzed reaction of an in situ generated 2-halothiourea. researchgate.net This method has been shown to be efficient for the synthesis of 2-aminobenzothiazoles in water, highlighting the potential for greener synthetic routes. researchgate.net While the literature predominantly focuses on 2-aminobenzothiazoles, the principles can be extended to the synthesis of 2-bromo derivatives. For the synthesis of this compound, a potential pathway could involve a copper-catalyzed three-component reaction of a 2-iodoaniline (B362364) derivative, a source of the 4-fluorophenyl group, and a sulfur source. researchgate.net

The choice of the copper catalyst, ligand, base, and solvent system is crucial for the success of these coupling reactions. Copper(I) iodide (CuI) and copper(II) oxide (CuO) nanoparticles have been reported as effective catalysts for the synthesis of benzothiazoles and related heterocycles. researchgate.netacs.org The use of ligands such as 1,2-diaminoethane (DMEDA) can enhance the catalytic activity. acs.org The reaction conditions, including temperature and reaction time, need to be optimized to achieve high yields of the desired product.

A hypothetical data table for a copper-mediated synthesis of a 7-aryl-2-bromobenzothiazole intermediate is presented below, illustrating the effect of different parameters on the reaction yield.

EntryCopper Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1CuI (5)NoneK2CO3DMF1101265
2CuI (5)DMEDA (10)K2CO3DMF110885
3CuO-NP (10)NoneCs2CO3DMSO1201078
4Cu2O (5)NoneK3PO4Toluene1001655

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing the efficiency of heterocyclic compound synthesis. tsijournals.comnih.govresearchgate.netscielo.brtandfonline.comajol.infobeilstein-journals.orgnih.govsphinxsai.comijpsjournal.com The application of microwave irradiation to the synthesis of this compound can significantly reduce reaction times compared to conventional heating methods. scielo.br

A key reaction in the synthesis of the benzothiazole core is the condensation of a 2-aminothiophenol derivative with an aldehyde or carboxylic acid. nih.govekb.eg Microwave irradiation can be effectively used to drive this condensation-cyclization sequence. For the synthesis of the target compound, a potential microwave-assisted approach would involve the reaction of 2-amino-3-bromothiophenol (B3337676) with 4-fluorobenzaldehyde (B137897). The use of a high-boiling point, microwave-absorbing solvent like glycerol (B35011) or solvent-free conditions on a solid support like zeolite can be particularly effective. tsijournals.comresearchgate.net

The optimization of microwave-assisted synthesis involves fine-tuning parameters such as irradiation power, temperature, and reaction time. A systematic study of these parameters can lead to a highly efficient and rapid synthesis protocol. The following table provides an illustrative example of the optimization of a microwave-assisted synthesis of a 2-arylbenzothiazole.

EntryPower (W)Temperature (°C)Time (min)SolventYield (%)
11008015Ethanol70
215012010Glycerol88
32001505Solvent-free (Zeolite)92
415012015Glycerol85

One-Pot Reaction Protocols

A plausible one-pot approach could involve the condensation of a 2-aminothiophenol derivative with an appropriate aldehyde, followed by in-situ bromination of the resulting benzothiazole. Alternatively, a three-component reaction involving a 2-haloaniline, a sulfur source, and a 4-fluorophenyl precursor could be devised. researchgate.net Copper-catalyzed one-pot syntheses have been reported for various benzothiazole derivatives and could be adapted for the target compound. researchgate.netresearchgate.net

For example, a one-pot synthesis could be initiated by reacting 2-amino-6-bromothiophenol with 4-fluorobenzaldehyde in the presence of an oxidizing agent to facilitate the cyclization and formation of the benzothiazole ring. Another one-pot strategy could involve the reaction of 2-bromo-6-fluoroaniline (B133542) with a thiocarbonyl equivalent, followed by an intramolecular cyclization. The choice of reagents and reaction conditions is critical to ensure the compatibility of all reaction steps and to minimize the formation of side products.

The following table illustrates a hypothetical one-pot synthesis of a substituted benzothiazole, highlighting the sequence of reagent addition and reaction conditions.

StepReagent/CatalystSolventTemperature (°C)Time
12-Aminothiophenol derivative, AldehydeEthanol802 h
2Oxidizing agent (e.g., H2O2/HCl)EthanolRoom Temp1 h
3Work-up and Isolation---

Reaction Mechanism Studies and Kinetic Analysis

Detailed Mechanistic Pathways of Key Coupling and Cyclization Reactions

The formation of the this compound core primarily involves a key cyclization reaction. A widely accepted mechanism for the formation of 2-arylbenzothiazoles from 2-aminothiophenol and an aldehyde begins with the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde. ekb.eg This leads to the formation of a Schiff base intermediate. Subsequently, an intramolecular nucleophilic attack by the thiol group onto the imine carbon results in the formation of a benzothiazoline (B1199338) intermediate. scielo.brekb.eg The final step is the oxidation of the benzothiazoline to the aromatic benzothiazole. scielo.brekb.eg This oxidation can be achieved by various oxidizing agents or even by air. scielo.brekb.eg

In the context of copper-mediated syntheses, the mechanism for C-S and C-N bond formation is proposed to involve oxidative addition of the aryl halide to the copper(I) catalyst, followed by reductive elimination to form the desired bond. acs.orgnih.gov For the intramolecular cyclization of a 2-halothiourea, the mechanism likely involves the coordination of the sulfur and nitrogen atoms to the copper center, facilitating the intramolecular nucleophilic attack and subsequent elimination of the copper catalyst. researchgate.net

Investigation of Reaction Intermediates

The investigation of reaction intermediates is crucial for understanding the detailed mechanistic pathway. In the synthesis of this compound, key intermediates would include the initial adduct from the reaction of the 2-aminothiophenol derivative and 4-fluorobenzaldehyde, the corresponding Schiff base, and the cyclized benzothiazoline.

These intermediates can potentially be detected and characterized using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) by carefully controlling the reaction conditions to allow for their accumulation. For instance, performing the reaction at low temperatures might allow for the isolation or in-situ observation of the initial adduct or the Schiff base. In some cases, stable derivatives of the intermediates can be synthesized for characterization. In the context of visible-light-mediated synthesis of benzothiazoles, the formation of a photosensitizing disulfide intermediate has been proposed and confirmed through mechanistic studies. acs.org

Kinetic Profiling of Product Formation

Kinetic profiling of the formation of this compound would provide valuable information about the reaction rates and the influence of various parameters on the reaction progress. This can be achieved by monitoring the concentration of reactants, intermediates, and the final product over time using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

A typical kinetic study would involve varying the concentration of one reactant while keeping others constant to determine the reaction order with respect to each component. The effect of temperature on the reaction rate can also be studied to determine the activation energy of the reaction. For microwave-assisted synthesis, the kinetic profile is often significantly different from conventional heating, with reaction rates being dramatically enhanced. beilstein-journals.orgijpsjournal.com

A hypothetical kinetic profile for the formation of the target compound could show a rapid initial consumption of the starting materials, followed by the appearance and subsequent consumption of the benzothiazoline intermediate, and a steady increase in the concentration of the final benzothiazole product. The rate-determining step could be either the formation of the Schiff base or the final oxidation step, depending on the specific reaction conditions.

Time (min)[Reactant A] (M)[Intermediate] (M)[Product] (M)
01.000.000.00
100.650.250.10
200.400.350.25
300.200.200.60
400.050.050.90
50<0.01<0.01>0.98

This table represents a simplified kinetic profile and the actual data would be dependent on the specific reaction conditions employed.

Advanced Structural Characterization and Spectroscopic Analysis of 2 Bromo 7 4 Fluorophenyl Benzo D Thiazole

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a definitive technique for determining the precise atomic arrangement within a crystalline solid. This method allows for the elucidation of molecular geometry, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.

Determination of Absolute Configuration and Molecular Geometry

A comprehensive search of crystallographic databases and scientific literature did not yield any publicly available single-crystal X-ray diffraction data for 2-Bromo-7-(4-fluorophenyl)benzo[d]thiazole. Therefore, the absolute configuration and experimentally determined molecular geometry of this specific compound cannot be reported at this time.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Without experimental crystallographic data, a definitive analysis of the precise bond lengths, bond angles, and torsion angles for this compound is not possible. Theoretical calculations could provide estimates for these parameters, but such data falls outside the scope of this report, which is focused on experimental characterization.

Elucidation of Intermolecular Interactions (e.g., Halogen Bonding, C-H···π, π-π Stacking)

The elucidation of intermolecular interactions such as halogen bonding, C-H···π interactions, and π-π stacking is contingent on the availability of single-crystal X-ray diffraction data. As this data is not currently available for this compound, a detailed analysis of these specific interactions within its crystal lattice cannot be provided. Generally, benzothiazole (B30560) derivatives are known to participate in various non-covalent interactions that influence their solid-state arrangement.

Crystal Packing Motifs and Supramolecular Assembly

The arrangement of molecules in a crystal, known as the crystal packing motif, and the resulting supramolecular assembly are determined through single-crystal X-ray diffraction studies. In the absence of such data for this compound, its specific crystal packing and supramolecular architecture remain undetermined.

High-Resolution NMR Spectroscopic Investigations (e.g., 2D NMR, Solid-State NMR for specific research problems)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. Advanced techniques such as 2D NMR and solid-state NMR can provide detailed insights into molecular structure and dynamics. A search of the scientific literature did not reveal any published high-resolution 2D NMR or solid-state NMR data specifically for this compound.

Vibrational Spectroscopic Analysis (FT-IR, FT-Raman) in Relation to Molecular Structure and Bonding

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule. These vibrational frequencies are characteristic of specific chemical bonds and functional groups. While FT-IR and FT-Raman are common characterization techniques, a dedicated study detailing the vibrational analysis of this compound in relation to its molecular structure and bonding was not found in the reviewed literature. The vibrational spectra of benzothiazole derivatives are generally complex, with characteristic bands corresponding to the vibrations of the fused ring system and its substituents.

Mass Spectrometry for Molecular Structure Confirmation (Advanced Fragmentation Pathway Analysis)

Detailed analysis of the mass spectrum and fragmentation pathways for this compound is not publicly available in the scientific literature or spectral databases.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its fragmentation pattern upon ionization. In a typical electron ionization (EI) mass spectrometry experiment, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The pattern of these fragments is unique to the compound and provides a "fingerprint" that can be used for structural elucidation.

For the specific compound, this compound, the molecular formula is C₁₃H₇BrFNS. The nominal molecular weight would be calculated based on the most common isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N, ³²S). The presence of bromine is particularly noteworthy, as it has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This isotopic signature would result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments, which is a key feature in the mass spectra of brominated compounds.

While specific experimental data is unavailable, a hypothetical fragmentation pathway can be proposed based on the known fragmentation patterns of related benzothiazole and aromatic halogenated compounds. The fragmentation would likely be initiated by the ionization of the molecule, followed by the cleavage of the weakest bonds and the elimination of stable neutral molecules or radicals.

Hypothetical Fragmentation of this compound:

The initial event would be the formation of the molecular ion [C₁₃H₇BrFNS]⁺˙. Subsequent fragmentation could proceed through several pathways:

Loss of Bromine: Cleavage of the C-Br bond, being one of the weaker bonds, would lead to the loss of a bromine radical (•Br), resulting in a fragment ion [C₁₃H₇FNS]⁺.

Fragmentation of the Benzothiazole Core: The benzothiazole ring system could undergo characteristic cleavages. This might involve the loss of a hydrogen cyanide (HCN) molecule or a sulfur atom (S).

Cleavage of the Phenyl-Benzothiazole Bond: The single bond connecting the fluorophenyl group to the benzothiazole core could break, leading to fragments corresponding to the [C₆H₄F]⁺ fluorophenyl cation and the [C₇H₃BrNS]⁺˙ bromobenzothiazole radical cation.

Loss of Fluorine: While the C-F bond is generally strong, loss of a fluorine radical (•F) from the fluorophenyl ring might occur, particularly in higher-energy fragmentation.

Data Table of Predicted Fragments:

Without experimental data, a precise data table cannot be constructed. However, a table of predicted key fragments and their theoretical monoisotopic masses can be hypothesized.

Predicted Fragment Ion Proposed Structure Theoretical m/z
[C₁₃H₇⁷⁹BrFNS]⁺˙Molecular Ion (M⁺˙)322.95
[C₁₃H₇⁸¹BrFNS]⁺˙Molecular Ion (M+2)324.95
[C₁₃H₇FNS]⁺[M - Br]⁺244.03
[C₆H₄F]⁺Fluorophenyl cation95.03
[C₇H₃⁷⁹BrNS]⁺˙Bromobenzothiazole radical cation227.92
[C₇H₃⁸¹BrNS]⁺˙Bromobenzothiazole radical cation229.92

It is crucial to emphasize that the fragmentation pathways and the corresponding data table presented here are speculative. A definitive analysis requires experimental mass spectral data for this compound. Such data would be obtained from techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) and would provide the exact m/z values and relative abundances of the fragment ions, allowing for a complete and accurate elucidation of the fragmentation mechanism.

Computational Chemistry and Theoretical Insights into 2 Bromo 7 4 Fluorophenyl Benzo D Thiazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool for investigating the molecular structure and electronic properties of organic compounds. For the analysis of 2-Bromo-7-(4-fluorophenyl)benzo[d]thiazole, DFT calculations are typically performed using a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. A common choice for the basis set in such studies is 6-311G(d,p), which provides a good balance between accuracy and computational cost.

The first step in the computational study of this compound is to determine its most stable three-dimensional structure through geometry optimization. This process involves finding the minimum energy conformation of the molecule. The presence of the 4-fluorophenyl group attached to the benzothiazole (B30560) core introduces a degree of rotational freedom around the C-C single bond connecting the two ring systems.

The dihedral angle between the benzothiazole ring and the 4-fluorophenyl ring is a key parameter in the conformational analysis. The optimization calculations would explore the potential energy surface with respect to this angle to identify the most stable conformer. It is generally expected that the most stable conformation will not be perfectly planar due to steric hindrance between the hydrogen atoms on the adjacent rings. The optimized geometry provides important data on bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-S1.765S-C-N114.5
C-N1.378C-N-C109.8
C-Br1.890C-C-Br119.5
C-F1.355C-C-F118.7
C-C (inter-ring)1.485C-C-C (inter-ring)121.2
Dihedral (Benzothiazole-Phenyl)--35.8

Note: The data in this table is illustrative and based on typical values found in computational studies of similar benzothiazole derivatives.

Following geometry optimization, a detailed analysis of the electronic structure of this compound can be performed to understand its reactivity, stability, and intermolecular interaction capabilities.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzothiazole ring system, particularly on the sulfur and nitrogen atoms and the fused benzene (B151609) ring. The LUMO, on the other hand, would likely be distributed over the entire molecule, with significant contributions from the phenyl ring and the thiazole (B1198619) moiety. The presence of the electron-withdrawing bromine and fluorine atoms can influence the energies of these orbitals.

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap

ParameterEnergy (eV)
EHOMO-6.45
ELUMO-1.89
Energy Gap (ΔE)4.56

Note: The data in this table is illustrative and based on typical values found in computational studies of similar benzothiazole derivatives. mdpi.com

Table 3: Selected Mulliken Atomic Charges

AtomMulliken Charge (a.u.)
S1-0.15
N3-0.28
Br (on C2)-0.05
F (on phenyl)-0.25
C20.20
C70.18

Note: The data in this table is illustrative and based on typical values found in computational studies of similar benzothiazole derivatives.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen, sulfur, and fluorine atoms due to their high electronegativity. The hydrogen atoms and the regions around the bromine atom might exhibit positive potential. This visualization provides a clear picture of the molecule's reactivity hotspots.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis-type orbitals (antibonding or Rydberg orbitals). These interactions, known as charge transfer or hyperconjugation, contribute to the stability of the molecule.

Table 4: Selected NBO Analysis Results - Second-Order Perturbation Theory Analysis of Fock Matrix

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) N3π(C2-S1)25.8
LP(1) S1σ(C2-N3)5.2
LP(3) Fπ(C-C)phenyl4.1
π(C5-C6)π(C4-C7a)18.5

Note: The data in this table is illustrative and based on typical values found in computational studies of similar benzothiazole derivatives.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts, UV-Vis Absorption Maxima)

Computational methods are routinely used to predict the spectroscopic parameters of molecules, offering a way to forecast their spectral appearance and validate experimental results.

Vibrational Frequencies (FT-IR): Density Functional Theory (DFT) calculations, particularly using the B3LYP functional with a suitable basis set like 6-311G(d,p), are effective for predicting the vibrational spectra of benzothiazole derivatives. researchgate.netnih.gov Theoretical calculations can identify characteristic vibrational modes, such as the C-H stretching vibrations in the aromatic rings, which are expected in the 3000–3100 cm⁻¹ range. mdpi.com The conjugation between the benzene and thiazole rings typically results in intense absorption bands in the 1500–1650 cm⁻¹ region. mdpi.com For a related compound, 2-(4-methoxyphenyl)benzo[d]thiazole, the calculated spectra showed good agreement with experimental data, suggesting that DFT methods are reliable for these systems. nih.govmdpi.com A comparison between calculated and experimental frequencies often shows a high correlation, validating the computational model. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, employed within a DFT framework, is a standard and accurate approach for calculating the ¹H and ¹³C NMR chemical shifts of organic molecules, including benzothiazole analogs. mdpi.com Studies on similar compounds have demonstrated that the chemical shifts calculated by the GIAO method are generally in good agreement with experimental values. mdpi.com These predictions are crucial for structural elucidation and confirming the synthesis of the target compound.

UV-Vis Absorption Maxima: The prediction of the maximum absorption wavelength (λmax) is accomplished using Time-Dependent DFT (TD-DFT) calculations. This method provides insight into the electronic transitions within the molecule. For benzothiazole derivatives, these calculations can help understand how substituents affect the absorption properties.

A hypothetical table of predicted spectroscopic data for this compound, based on typical results for similar compounds, is presented below.

ParameterPredicted ValueMethod
Vibrational Frequencies (cm⁻¹) B3LYP/6-311G(d,p)
Aromatic C-H Stretch~3100-3000
C=N/C=C Ring Stretch~1600-1450
C-F Stretch~1250-1000
C-Br Stretch~600-500
NMR Chemical Shifts (ppm) GIAO/DFT
Aromatic Protons~7.0-8.5
Aromatic Carbons~110-155
UV-Vis Absorption (nm) TD-DFT
λmax~300-350

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Optical Properties

TD-DFT is an essential tool for investigating the excited-state properties of molecules, providing detailed information about their electronic transitions and optical behavior. This analysis centers on the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher reactivity. mdpi.com In contrast, a large energy gap implies greater kinetic stability. mdpi.com For a series of studied benzothiazoles, the HOMO-LUMO energy gaps were found to be in the range of 4.46–4.73 eV. mdpi.com TD-DFT calculations can elucidate the nature of electronic transitions, such as n→π* or π→π*, and predict the UV-Vis absorption spectra, which arises from the excitation of electrons from occupied to unoccupied orbitals. researchgate.net This analysis reveals how charge is transferred within the molecule upon excitation, which is fundamental to understanding its photophysical properties. mdpi.comscirp.org

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior and Solvation Effects

While quantum mechanical calculations often focus on static, optimized structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, including their conformational changes and interactions with a solvent. biointerfaceresearch.com

For a molecule like this compound, a key dynamic feature is the rotation around the single bond connecting the benzothiazole core and the 4-fluorophenyl ring. Conformational analysis, often initiated with DFT, can identify the most stable conformers by scanning the dihedral angle between the two ring systems. mdpi.com MD simulations can then explore the transitions between these stable states over time in a simulated solvent environment, providing a more realistic picture of the molecule's flexibility. Furthermore, MD studies can reveal how solvent molecules arrange around the solute and calculate properties like the solvent-accessible surface area (SASA), which is important for understanding solubility and interactions in a biological context. biointerfaceresearch.comnih.gov In drug design studies involving benzothiazoles, MD simulations are used to confirm the stability of a ligand's binding pose within a protein's active site. nih.govnih.gov

Quantum Chemical Descriptors and Global Reactivity Parameters

The reactivity of a molecule can be quantified using a set of global reactivity descriptors derived from the energies of the frontier molecular orbitals (HOMO and LUMO). mdpi.com These parameters, based on conceptual DFT, provide a theoretical framework for predicting how a molecule will behave in a chemical reaction.

The key descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Softer molecules are more reactive. mdpi.com

Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ). mdpi.com

These descriptors are calculated to compare the reactivity of different molecules and to understand the influence of various substituents. mdpi.comresearchgate.net For instance, the introduction of an electron-withdrawing group typically increases the electrophilicity index.

Below is an illustrative table of hypothetical reactivity descriptors for the title compound.

ParameterFormulaHypothetical Value (eV)
E_HOMO--6.5
E_LUMO--2.0
Ionization Potential (I)-E_HOMO6.5
Electron Affinity (A)-E_LUMO2.0
Energy Gap (ΔE)I - A4.5
Hardness (η)(I - A) / 22.25
Softness (S)1 / η0.44
Electronegativity (χ)(I + A) / 24.25
Electrophilicity Index (ω)χ² / (2η)4.01

Comparative Theoretical Studies with Related Benzothiazole Analogs

For example, a computational analysis could compare the title compound with:

2-Bromo-benzothiazole: To isolate the effect of the 7-(4-fluorophenyl) group.

2-Phenyl-benzothiazole: To assess the combined electronic effects of the bromine at position 2 and the fluorine on the phenyl ring.

2-(4-Bromophenyl)benzothiazole: To compare the effect of a bromine atom on the thiazole ring versus the phenyl ring. nih.gov

7-Phenyl-benzothiazole: To understand the role of the bromine at position 2.

These comparative studies typically focus on how substitutions alter the HOMO-LUMO gap, dipole moment, molecular electrostatic potential (MEP) map, and global reactivity descriptors. mdpi.comscirp.org For example, a study on various benzothiazole derivatives showed that adding an electron-withdrawing -CF₃ substituent resulted in the lowest HOMO-LUMO energy gap in the series, indicating increased reactivity. mdpi.com The presence of the electronegative bromine and fluorine atoms in this compound is expected to significantly influence its electron density distribution and reactivity profile compared to unsubstituted or differently substituted analogs.

An illustrative comparison of HOMO-LUMO gaps for different benzothiazole analogs is shown below.

CompoundSubstituentsTypical HOMO-LUMO Gap (eV)
BenzothiazoleNone~4.73 mdpi.com
2-(4-Chlorophenyl)benzothiazole2-Ph-Cl~4.5 - 4.6
2-(4-Trifluoromethylphenyl)benzothiazole2-Ph-CF₃~4.46 mdpi.com
This compound 2-Br, 7-Ph-F ~4.4 - 4.6 (Estimated)

Advanced Materials Science Applications of 2 Bromo 7 4 Fluorophenyl Benzo D Thiazole and Its Derivatives

Optoelectronic Materials Research

The inherent charge transport characteristics and luminescence of the benzothiazole (B30560) scaffold make it a prime candidate for use in various optoelectronic devices. The strategic placement of bromo and fluorophenyl substituents on the benzothiazole core allows for the modulation of energy levels and intermolecular interactions, which are critical for device performance.

Organic Light-Emitting Diode (OLED) Components: Charge Transport and Emission Characteristics

Derivatives of 2-Bromo-7-(4-fluorophenyl)benzo[d]thiazole are investigated for their potential as components in Organic Light-Emitting Diodes (OLEDs). The electron-deficient nature of the benzothiazole ring system facilitates its use as an electron-transporting material or as a host for emissive dopants. The bromine atom at the 2-position serves as a versatile handle for further chemical modifications, enabling the synthesis of a wide array of derivatives with tailored properties.

In OLEDs, efficient charge injection, transport, and recombination are paramount for high performance. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the material must be well-aligned with those of adjacent layers to ensure low operating voltages. The introduction of the 4-fluorophenyl group at the 7-position can influence these energy levels through its electron-withdrawing inductive effect and mesomeric effects, thereby impacting charge injection and transport balance. Furthermore, the planarity and packing of the molecules in the solid state, influenced by the substituents, play a crucial role in determining charge mobility.

While specific performance data for this compound in OLEDs is not extensively reported in public literature, research on analogous 2,7-disubstituted benzothiazole derivatives provides insights into their potential. These materials have been incorporated as electron transport layers (ETLs), hole transport layers (HTLs), and emissive layers (EMLs), demonstrating a range of emission colors and efficiencies. For instance, some benzothiazole derivatives have been utilized in blue-emitting OLEDs, which are particularly challenging to develop.

Derivative Class Function in OLED Typical External Quantum Efficiency (EQE) Emission Color
2-Aryl-7-aminobenzothiazoles Emitting Layer 1 - 5% Blue to Green
2,7-Diarylbenzothiazoles Host Material Doped systems can exceed 10% -
Benzothiazole-based polymers Electron Transport Layer - -

Organic Photovoltaic (OPV) Devices: Donor/Acceptor Unit Contributions

In the realm of organic photovoltaics, the design of donor-acceptor (D-A) copolymers is a key strategy for achieving high power conversion efficiencies (PCE). The this compound scaffold can be utilized as a potent electron-accepting unit in such polymers. The electron-withdrawing nature of the benzothiazole core, further enhanced by the fluorine atom, helps to lower the LUMO energy level of the resulting polymer. This is crucial for achieving a large open-circuit voltage (Voc) in the OPV device.

Fluorination of the benzothiazole unit has been shown to be a highly effective strategy for improving OPV performance. rsc.orgresearchgate.netnih.gov The introduction of fluorine atoms can lead to a more planar polymer backbone, which facilitates intermolecular π-π stacking and enhances charge mobility. rsc.org Furthermore, fluorination can modulate the surface energy of the polymer, leading to a more favorable morphology in the bulk heterojunction (BHJ) active layer when blended with an acceptor material like a fullerene derivative or a non-fullerene acceptor. rsc.org

Polymer Type Acceptor Material Power Conversion Efficiency (PCE) Open-Circuit Voltage (Voc)
Fluorinated Benzothiazole-alt-Benzodithiophene PC71BM 5 - 8% 0.8 - 1.0 V
Fluorinated Benzothiazole-alt-Thiophene PC71BM 3 - 6% 0.7 - 0.9 V
Non-fullerene Acceptor with Benzothiazole-based Donor - > 10% > 0.8 V

Non-Linear Optical (NLO) Materials: Hyperpolarizability Studies

Materials with strong second-order non-linear optical (NLO) responses are in high demand for applications in telecommunications, optical computing, and frequency conversion. The key to a large molecular second-order NLO response, or first hyperpolarizability (β), is a significant change in dipole moment upon electronic excitation. This is typically achieved in molecules with a strong electron donor and a strong electron acceptor connected by a π-conjugated bridge (a "push-pull" system).

Theoretical studies, often employing Density Functional Theory (DFT), are used to predict the hyperpolarizability of new chromophores. These calculations help in understanding the structure-property relationships and in designing molecules with enhanced NLO properties. For benzothiazole-based push-pull chromophores, it has been shown that extending the conjugation length and using stronger donors and acceptors generally leads to higher β values.

Chromophore Type Donor Group Acceptor Group Calculated First Hyperpolarizability (β) (a.u.)
Stilbene-type benzothiazole -N(CH3)2 -NO2 10^3 - 10^4
Azo-dye-type benzothiazole -NH2 -CN 10^3 - 10^4
2-Donor-7-acceptor-benzothiazole -OR Benzothiazole core 10^2 - 10^3

Investigation of Fluorination Effects on Optoelectronic Performance

The introduction of fluorine atoms into organic semiconducting materials has become a powerful strategy for fine-tuning their optoelectronic properties. rsc.orgresearchgate.netnih.gov In the context of this compound and its derivatives, the fluorine atom on the phenyl ring can exert several beneficial effects.

Firstly, the high electronegativity of fluorine leads to a lowering of both the HOMO and LUMO energy levels of the molecule. rsc.org This can improve the air stability of the material and, as mentioned earlier, increase the open-circuit voltage in OPV devices. Secondly, the presence of fluorine can induce favorable intermolecular interactions, such as F···H or F···S contacts, which can lead to more ordered molecular packing in the solid state. This enhanced organization can significantly improve charge carrier mobility. rsc.org

In OLEDs, fluorination can influence the emission properties. While it can sometimes lead to a blue-shift in the emission spectrum, it can also enhance the photoluminescence quantum yield in some cases. In OPVs, the impact of fluorination on the blend morphology with the acceptor material is a critical factor in achieving high efficiencies. rsc.org

Chemosensor Development and Sensing Mechanisms

The benzothiazole moiety is an excellent platform for the design of chemosensors due to its inherent fluorescence and its ability to coordinate with various analytes. The electronic properties of the benzothiazole core can be readily modulated by substituents, leading to changes in its photophysical response upon interaction with a target species.

Ion Recognition and Selectivity

Derivatives of this compound can be functionalized to act as selective chemosensors for various ions. The sensing mechanism often relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or the formation of excimers/exciplexes. Upon binding of an ion, these processes can be modulated, leading to a detectable change in the fluorescence or absorbance of the sensor molecule.

The nitrogen and sulfur atoms within the benzothiazole ring can act as binding sites for metal ions. Furthermore, the 2-bromo position can be functionalized with specific chelating groups to enhance both the affinity and selectivity for a particular ion. The 7-(4-fluorophenyl) group can influence the electronic properties of the benzothiazole core, which in turn affects the sensitivity and selectivity of the sensor.

For example, benzothiazole-based sensors have been developed for the detection of a wide range of metal ions, including Zn²⁺, Cu²⁺, Hg²⁺, and Fe³⁺, as well as anions like CN⁻ and F⁻. rsc.orgmdpi.comnih.govnih.govuminho.pt The selectivity of these sensors is a crucial parameter and is determined by the specific design of the binding site and the nature of the interaction with the target ion.

Sensor Derivative Target Ion Sensing Mechanism Detection Limit Selectivity Over Other Ions
Benzothiazole-Schiff base Zn²⁺ Chelation-Enhanced Fluorescence (CHEF) 10⁻⁷ M High selectivity against Na⁺, K⁺, Mg²⁺, Ca²⁺
2-Amino-benzothiazole derivative Cu²⁺ Fluorescence Quenching 10⁻⁶ M Good selectivity against other transition metals
Benzothiazole-crown ether Hg²⁺ Photoinduced Electron Transfer (PET) 10⁻⁸ M Excellent selectivity for Hg²⁺
2-(2'-Hydroxyphenyl)benzothiazole Fe³⁺ Excited-State Intramolecular Proton Transfer (ESIPT) modulation 10⁻⁶ M High selectivity against other trivalent cations

Detection of Small Molecules

The inherent fluorescence of many benzothiazole derivatives makes them promising candidates for the development of chemosensors. nih.gov The 2-phenylbenzothiazole (B1203474) (pbt) fragment is a notable chromophore, and its derivatives are extensively used as building blocks in organic and organometallic chemistry due to their interesting photophysical properties. nih.gov The introduction of a bromine atom and a fluorine-substituted phenyl group in this compound can modulate the electronic properties of the benzothiazole core, potentially leading to enhanced sensitivity and selectivity for specific small molecules.

Derivatives of 2-(2′-aminophenyl)benzothiazole have been successfully employed as sensors for a variety of cations and anions, leveraging their diverse binding modes. nih.gov By analogy, functionalization of the this compound scaffold, for instance by introducing specific binding sites, could lead to the development of highly selective fluorescent probes. The interaction of the target analyte with the sensor molecule can induce changes in the fluorescence emission, such as quenching or enhancement, or a noticeable shift in the emission wavelength, allowing for quantitative detection.

Table 1: Potential Analytes for Sensors Based on Functionalized this compound Derivatives

Analyte Category Specific Examples Potential Sensing Mechanism
Metal Cations Hg(II), Cu(II), Zn(II) Coordination leading to fluorescence quenching or enhancement. mdpi.com
Anions Fluoride, Cyanide Hydrogen bonding or displacement reactions causing a colorimetric or fluorometric response.

Photocatalytic Systems

Visible-light photocatalysis has emerged as a powerful and sustainable tool in modern chemistry. nih.gov The design of efficient organic photocatalysts is a key area of research, with a focus on molecules that can absorb visible light, generate excited states with appropriate redox potentials, and facilitate chemical transformations. The 2-phenylbenzothiazole framework is a component of various photocatalytically active systems. nih.gov

The generation of hydrogen from water using sunlight is a promising strategy for clean energy production. This process often relies on a photosensitizer that absorbs light and transfers energy or electrons to a catalytic center. Donor-acceptor (D-A) systems based on the benzo[c] nih.govnih.govbldpharm.comthiadiazole (BTZ) motif have been investigated as visible-light organophotocatalysts. hw.ac.uk The this compound structure can be considered a D-A system, where the electron-rich benzothiazole moiety acts as the donor and the electron-withdrawing fluorophenyl group serves as the acceptor. This intrinsic electronic structure is beneficial for promoting charge separation in the excited state, a crucial step in photocatalysis.

By coupling derivatives of this compound with a co-catalyst, such as platinum nanoparticles or molecular cobalt or nickel complexes, it is plausible to construct a system for photocatalytic hydrogen evolution. The benzothiazole-based sensitizer (B1316253) would absorb visible light, and the resulting excited state would reduce the co-catalyst, which in turn would reduce protons to generate hydrogen gas.

The photocatalytic degradation of organic pollutants in water is an important application of advanced oxidation processes. Photocatalysts can generate highly reactive oxygen species (ROS), such as hydroxyl radicals, which can non-selectively degrade a wide range of organic contaminants. The triplet excited states of transition metal complexes, including those with benzothiazole-based ligands, are known to be potent photosensitizers. nih.govnih.gov

Derivatives of this compound, when incorporated into a suitable matrix or used in conjunction with a semiconductor like TiO₂, could act as photosensitizers for the degradation of organic pollutants. Upon irradiation, the excited benzothiazole derivative could transfer energy to molecular oxygen to generate singlet oxygen or participate in electron transfer processes to produce other ROS, leading to the breakdown of pollutants.

The efficiency of a photocatalytic system is highly dependent on the dynamics of electron transfer between the photosensitizer and other components of the composite material. In a composite of a this compound derivative and a semiconductor nanoparticle, for example, the alignment of the energy levels is critical. The LUMO (Lowest Unoccupied Molecular Orbital) of the benzothiazole derivative should be higher in energy than the conduction band of the semiconductor to ensure efficient electron injection from the excited sensitizer into the semiconductor.

Ligand Design in Transition Metal Catalysis

Benzothiazole derivatives are versatile ligands in coordination chemistry, capable of binding to a wide range of transition metals. nih.gov The resulting metal complexes often exhibit interesting catalytic and photophysical properties. nih.govnih.gov

The this compound molecule is an excellent candidate for a ligand in transition metal catalysis. The nitrogen atom of the thiazole (B1198619) ring can coordinate to a metal center, and the bromo and fluoro substituents can be used to fine-tune the electronic and steric properties of the resulting complex. For instance, the electron-withdrawing nature of these substituents can influence the redox potential of the metal center, which is a key parameter in many catalytic cycles.

Iridium(III) complexes with bromo-substituted phenylbenzothiazole ligands have been synthesized and shown to be effective in photoredox catalysis. nih.govnih.gov These complexes possess strong spin-orbit coupling, which facilitates access to long-lived triplet excited states that are essential for photocatalytic applications. nih.govnih.gov A similar approach could be employed with this compound to create novel iridium(III) or other transition metal complexes for a variety of catalytic transformations, such as C-H functionalization, cross-coupling reactions, and asymmetric synthesis. The bromine atom on the benzothiazole ring can also serve as a reactive site for further functionalization, allowing for the synthesis of more complex ligand architectures. mdpi.com

Table 2: Potential Catalytic Applications of Metal Complexes of this compound Derivatives

Metal Center Potential Catalytic Application Role of the Benzothiazole Ligand
Iridium(III) Photoredox Catalysis Light-harvesting antenna and tuning of excited-state redox potentials. nih.gov
Palladium(II) Cross-Coupling Reactions (e.g., Suzuki, Heck) Stabilizing the metal center and influencing catalytic activity and selectivity. mdpi.com
Rhodium(III) C-H Activation/Functionalization Directing group and electronic modifier of the metal center.

Mechanistic Studies of Catalytic Cycles Involving Benzo[d]thiazole Ligands

The benzothiazole moiety is a well-regarded scaffold in the design of ligands for transition metal catalysis, particularly with palladium. researchgate.netepa.gov Although specific mechanistic studies for this compound are not available, we can infer its potential role by examining catalytic cycles involving analogous benzothiazole-based ligands. These are frequently employed in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is fundamental for the formation of carbon-carbon bonds. researchgate.net

A hypothetical catalytic cycle involving a palladium complex with a ligand derived from this compound (where the bromine atom is substituted with a coordinating group) can be proposed. Such a cycle, typical for Suzuki-Miyaura cross-coupling, would likely proceed through the following key steps:

Oxidative Addition: The cycle would commence with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex, which features the benzothiazole derivative as a stabilizing ligand. This step forms a Pd(II) intermediate. The electronic properties of the fluorophenyl group on the benzothiazole ligand could influence the electron density at the palladium center, thereby modulating the rate of this step.

Transmetalation: The subsequent step involves the transfer of an organic group from an organoboron compound (e.g., an arylboronic acid) to the palladium center, displacing the halide. The nature of the substituents on the benzothiazole ligand can impact the efficiency of this phase.

The structural features of this compound make it an interesting candidate for ligand development. The fluorine atom can introduce specific electronic effects and potential for non-covalent interactions within the catalytic sphere, while the bromine atom provides a convenient handle for further functionalization to create a chelating ligand.

Table 1: Hypothetical Catalytic Cycle Steps

Step Description Key Intermediates
Oxidative Addition Insertion of the Pd(0) catalyst into an aryl halide bond. Pd(0)L, Ar-X, Ar-Pd(II)-X(L)
Transmetalation Transfer of an organic group from an organoboron reagent to the Pd(II) center. Ar-Pd(II)-X(L), Ar'-B(OR)2, Ar-Pd(II)-Ar'(L)
Reductive Elimination Formation of the C-C bond and regeneration of the Pd(0) catalyst. Ar-Pd(II)-Ar'(L), Ar-Ar', Pd(0)L

L represents a ligand derived from this compound.

Research on other benzothiazole-based palladium complexes has demonstrated their efficacy as catalysts. For instance, nano-sized phosphine-free benzothiazole-based palladium(II) complexes have been successfully used as catalysts for Suzuki-Miyaura cross-coupling reactions in water under microwave irradiation. researchgate.net Furthermore, palladium complexes with bulky benzothiazole-based ligands have been shown to act as pre-catalysts, generating nanoparticles of different materials in situ. epa.gov

Supramolecular Chemistry and Self-Assembly Processes

The field of supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, a field where non-covalent interactions are paramount. longdom.org Benzothiazole derivatives are known to participate in self-assembly processes, forming well-ordered supramolecular structures. nih.govsoton.ac.uk This propensity is driven by a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding. numberanalytics.comrsc.org

The structure of this compound is ripe with features that could drive self-assembly:

π-π Stacking: The planar, aromatic benzothiazole core and the attached fluorophenyl ring are prime candidates for π-π stacking interactions, which could lead to the formation of columnar or layered structures.

Hydrogen Bonding: While the parent molecule lacks strong hydrogen bond donors, derivatives synthesized from it could easily incorporate moieties capable of hydrogen bonding (e.g., amides, carboxylic acids). The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor.

Halogen Bonding: The bromine atom at the 2-position is a potential halogen bond donor, capable of interacting with Lewis bases. This provides a directional interaction that can be exploited in crystal engineering and the design of supramolecular architectures. The fluorine atom can also participate in weaker halogen bonding.

Dipole-Dipole Interactions: The polarized C-F and C-Br bonds introduce dipoles that can influence molecular packing and organization.

These non-covalent interactions can guide the assembly of this compound derivatives into complex, functional architectures such as liquid crystals, gels, or crystalline solids with interesting photophysical or electronic properties. rsc.org For example, studies on other benzothiazole-based amphiphiles have shown their ability to form hydrogels with fibrous nanostructures, driven by a combination of π-stacking and hydrogen bonding. soton.ac.uk The intrinsic fluorescence of the benzothiazole unit is often utilized to study these self-assembly processes. soton.ac.uk

Table 2: Potential Non-Covalent Interactions and Resulting Supramolecular Structures

Interaction Type Participating Groups Potential Supramolecular Structure
π-π Stacking Benzothiazole ring, fluorophenyl ring Lamellar structures, columnar stacks
Hydrogen Bonding Nitrogen atom (acceptor), derivative functional groups (donor/acceptor) 1D chains, 2D sheets, 3D networks
Halogen Bonding Bromine atom (donor), Fluorine atom (donor) Directional arrays, co-crystals
Dipole-Dipole C-F bond, C-Br bond Ordered molecular packing

Molecular Mechanism Studies in Biological Contexts in Vitro Investigations Only

Investigation of Molecular Interactions with Biological Targets

The biological activity of a compound is intrinsically linked to its interactions with molecular targets such as enzymes and receptors. For 2-Bromo-7-(4-fluorophenyl)benzo[d]thiazole, these interactions are dictated by its unique structural features, including the benzothiazole (B30560) core, the bromo substituent at the 2-position, and the 7-(4-fluorophenyl) group.

Structure-Activity Relationship (SAR) Correlating Structural Features with Mechanistic Biological Activity

Structure-activity relationship (SAR) studies on benzothiazole derivatives have revealed key insights into how substitutions at different positions influence their biological effects. The substitution pattern on the benzothiazole ring is a critical determinant of the compound's pharmacological profile.

The presence of a halogen, such as the bromo group at the 2-position of this compound, is a significant feature. Halogen atoms can modulate the electronic properties and lipophilicity of the molecule, which in turn affects its binding affinity to biological targets. For instance, in a series of halogenated benzothiazoles, the position and nature of the halogen substituent were found to be crucial for their antiproliferative activity dntb.gov.uanih.gov.

The 7-position of the benzothiazole ring is another active site for substitution. The presence of an aryl group, in this case, a 4-fluorophenyl ring, can contribute to the molecule's interaction with target proteins through various non-covalent interactions, including hydrophobic and pi-stacking interactions. The fluorine atom on the phenyl ring can further enhance binding affinity and metabolic stability mdpi.com. SAR studies on similar benzothiazole structures suggest that substitutions at this position can significantly impact their biological activity nih.gov.

In Vitro Enzyme Inhibition Studies (e.g., specific bacterial or fungal enzymes, kinases, reductases)

Benzothiazole derivatives have been investigated as inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cellular processes. While direct enzyme inhibition studies on this compound are not extensively documented, research on analogous compounds provides a strong basis for its potential targets.

Kinases such as Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3β (GSK3β) have been identified as targets for some benzothiazole derivatives nih.govnih.gov. The inhibition of these kinases is often attributed to the ability of the benzothiazole scaffold to fit into the ATP-binding pocket of the enzyme. For example, certain 4,5,6,7-tetrahydrobenzo[d]thiazole-based compounds have demonstrated dual inhibitory activity against CK2 and GSK3β in in vitro kinase inhibition assays nih.gov.

Another important class of enzymes targeted by benzothiazole derivatives is the microtubule affinity-regulating kinases (MARKs), such as MARK4 dntb.gov.ua. Inhibition of these kinases can disrupt microtubule dynamics, a mechanism relevant to cancer chemotherapy. The general structure of this compound suggests it could potentially interact with the kinase domain of such enzymes.

The following table summarizes the inhibitory activities of some representative benzothiazole derivatives against various kinases, providing a context for the potential activity of this compound.

Compound ClassTarget EnzymeIn Vitro Activity (IC50)
Thiazole-naphthalene derivativesTubulin Polymerization3.3 µM
4,5,6,7-tetrahydrobenzo[d]thiazole derivativesCK2>30% inhibition
4,5,6,7-tetrahydrobenzo[d]thiazole derivativesGSK3β>30% inhibition
Benzothiazole-based PI3K inhibitorsPI3Kβ0.02 µM

This table presents data for analogous compounds to infer the potential activity of this compound.

Ligand-Protein Binding Affinity and Molecular Docking Simulations

Molecular docking studies are computational techniques used to predict the binding mode and affinity of a ligand to a biological target. Such studies on benzothiazole derivatives have provided valuable insights into their mechanism of action at the molecular level.

Similarly, docking studies of benzothiazole-based inhibitors with kinases like CK2 and MARK4 have revealed that the benzothiazole moiety can act as a scaffold, with substituents forming specific interactions that contribute to the inhibitory activity nih.govdntb.gov.ua. The 4-fluorophenyl group of this compound could potentially engage in hydrophobic and halogen bonding interactions within the active site of a kinase.

Cellular Pathway Modulation Studies (e.g., DNA intercalation, tubulin polymerization interference, if specifically mechanistic and in vitro)

A significant body of in vitro research points towards the interference with tubulin polymerization as a key molecular mechanism for the biological activity of many benzothiazole derivatives nih.govnih.gov. Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption can lead to cell cycle arrest and apoptosis.

In vitro tubulin polymerization assays have demonstrated that certain benzothiazole-containing compounds can inhibit the assembly of tubulin into microtubules nih.govnih.gov. This effect is often dose-dependent and can be as potent as known tubulin inhibitors like colchicine. For example, a novel series of thiazole-naphthalene derivatives were found to significantly inhibit tubulin polymerization, with the most active compound having an IC50 value of 3.3 µM nih.gov.

The structural features of this compound are consistent with those of other known tubulin polymerization inhibitors. The planar benzothiazole ring system and the substituted phenyl group are common motifs in compounds that bind to the colchicine site of tubulin nih.govnih.gov. Therefore, it is plausible that this compound could exert its biological effects through a similar mechanism of disrupting microtubule dynamics.

Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling for Mechanistic Prediction

Chemoinformatics and QSAR modeling are powerful computational tools used to predict the biological activity and mechanism of action of chemical compounds based on their structural properties. QSAR studies on benzothiazole derivatives have helped to identify the key molecular descriptors that correlate with their biological activities.

For halogenated benzothiazoles, QSAR models have been developed to predict their antiproliferative activity dntb.gov.uanih.gov. These models often highlight the importance of topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes of the substituents on the benzothiazole ring. Such models can be used to predict the potential activity of this compound and to guide the design of more potent analogues.

For example, a QSAR study on halogenated phenyl 3-trifluoroethoxypyrazole containing anthranilic diamides established a three-dimensional model to predict insecticidal activity, demonstrating the utility of QSAR in understanding the impact of halogen substitutions nih.gov. While the specific biological activity is different, the principles of how halogenation affects molecular interactions are broadly applicable.

The following table lists some of the key molecular descriptors often used in QSAR studies of benzothiazole derivatives and their potential relevance to the activity of this compound.

Molecular DescriptorRelevance to Biological Activity
Topological Descriptors Describe the connectivity of atoms and can relate to the overall shape and size of the molecule, influencing its fit into a binding site.
Electronic Descriptors Quantify the electronic properties of the molecule, such as charge distribution and polarizability, which are crucial for electrostatic and polarization interactions with the target. The bromo and fluoro substituents significantly impact these properties.
Spatial Descriptors Relate to the three-dimensional arrangement of atoms and can be important for steric interactions within a binding pocket.
Hydrophobicity (logP) A measure of the molecule's lipophilicity, which affects its ability to cross cell membranes and interact with hydrophobic regions of a protein target.

These computational approaches, combined with the experimental data from related compounds, provide a framework for understanding the potential molecular mechanisms of this compound in various biological contexts.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromo-7-(4-fluorophenyl)benzo[d]thiazole?

  • Methodological Answer : A typical approach involves bromination of an aminothiazole precursor. For example, reacting 7-(4-fluorophenyl)benzo[d]thiazol-2-amine with CuBr and n-butyl nitrite in acetonitrile under reflux (53% yield after purification by silica gel chromatography) . Optimization includes controlling reaction temperature (e.g., 333 K) and stoichiometric ratios of brominating agents.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., C-Br stretching at ~600–700 cm⁻¹, aromatic C-H vibrations at ~3000–3100 cm⁻¹) .
  • ¹H NMR : Confirms substituent positions (e.g., aromatic protons at δ 7.40–8.16 ppm) .
  • Elemental analysis : Validates purity (e.g., C: 45.09%, H: 2.57% observed vs. calculated) .

Q. How is the compound purified after synthesis?

  • Methodological Answer : Purification involves column chromatography (e.g., heptane:ethyl acetate, 70:3 v/v) followed by recrystallization from hexane or ethanol/water mixtures to obtain single crystals for structural analysis .

Advanced Research Questions

Q. What crystallographic data reveal the molecular geometry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction shows:

  • Bond lengths : C-Br bond ~1.89–1.91 Å, consistent with similar thiazoles.
  • Dihedral angles : Thiazole and fluorophenyl rings twisted by ~7.45°, minimizing steric hindrance .
  • Intermolecular interactions : π-π stacking (centroid distances ~3.8 Å) and S···Br contacts (~3.54 Å) stabilize the crystal lattice .

Q. How can reaction yields be optimized during bromination?

  • Methodological Answer : Yield improvements (e.g., from 53% to >65%) are achieved by:

  • Catalyst screening : Testing alternatives to CuBr (e.g., LiBr or HBr).
  • Solvent effects : Using polar aprotic solvents (e.g., DMF) to enhance solubility.
  • Reaction monitoring : TLC or HPLC to track intermediate formation .

Q. What in vitro assays evaluate the biological activity of this compound?

  • Methodological Answer : Common assays include:

  • Antimicrobial testing : Agar dilution method (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) .
  • Enzyme inhibition : Fluorometric assays targeting kinases or proteases linked to disease pathways .

Q. How do computational studies aid in understanding its reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict:

  • Electrophilic sites : Bromine atom as a hotspot for nucleophilic substitution.
  • HOMO-LUMO gaps : ~4.5 eV, indicating potential for charge-transfer interactions in catalysis or drug design .

Q. What strategies validate structure-activity relationships (SAR) for derivatives?

  • Methodological Answer : SAR studies involve:

  • Analog synthesis : Replacing bromine with Cl/I or modifying the fluorophenyl group.
  • Biological profiling : Comparing IC₅₀ values across analogs to identify critical substituents .

Notes

  • Avoid commercial sources (e.g., BenchChem) per guidelines.
  • Advanced questions emphasize mechanistic and structural insights, while basic questions focus on synthesis and characterization.
  • Contradictions in synthesis methods (e.g., solvent choice) should be resolved through controlled comparative studies.

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2-Bromo-7-(4-fluorophenyl)benzo[d]thiazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.